N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a complex organic compound that features a cyano group, a cyclopropyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution reactions, using cyanide salts such as sodium cyanide or potassium cyanide.
Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as a Buchwald-Hartwig amination, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or aromatic compounds.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the trimethoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide: shares similarities with other cyano-substituted amides and cyclopropyl-containing compounds.
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-dimethoxyphenyl)amino]acetamide: Similar structure but with one less methoxy group.
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a cyano group, and a trimethoxyphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,4,5-trimethoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(10-18,11-5-6-11)20-15(21)9-19-12-7-13(22-2)16(24-4)14(8-12)23-3/h7-8,11,19H,5-6,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKPCOYCCILGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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